molecular formula C21H38N2 B034067 Pirtenidine CAS No. 103923-27-9

Pirtenidine

货号: B034067
CAS 编号: 103923-27-9
分子量: 318.5 g/mol
InChI 键: RGTPDNXJDCPXAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡替尼丁是一种抗菌剂,以其对抗形成口腔菌斑的微生物的功效而闻名。 研究表明,它能够显著降低体外念珠菌属物种对颊部上皮细胞的粘附性 .

准备方法

包括吡替尼丁在内的吡啶衍生物的合成可以通过多种方法实现。一种常见的方法涉及醛或酮与氨的缩合反应。 这种方法最早由 Chichibabin 在 1929 年详细描述 . 其他方法包括 Hantzsch 合成,该方法涉及醛、两个当量的 1,3-二羰基化合物和氨的缩合反应 .

化学反应分析

Table 1: Key Synthetic Parameters

ParameterConditions/OutcomeSource
CatalystCuCl (18.2 g) or Cu₂O
SolventDMF (200 mL)
Temperature130–140°C
Reaction Time10 hours
Purity (HPLC)≥99.9%

Metabolic Reactions

Pirfenidone undergoes hepatic metabolism primarily via CYP1A2 , with minor contributions from CYP2C9, 2C19, 2D6, and 2E1 . Major pathways include:

  • 5-Hydroxylation : Formation of 5-hydroxymethyl pirfenidone (inactive).
  • Oxidation : Conversion to 5-carboxy pirfenidone (primary metabolite, inactive) .
  • Quinone Methide Formation : A reactive intermediate implicated in hepatotoxicity, detected via glutathione (GSH) and N-acetylcysteine (NAC) conjugates in microsomal incubations .

Table 2: Metabolic Pathways and Byproducts

PathwayMetabolite/ByproductEnzyme InvolvedSource
Hydroxylation5-Hydroxymethyl pirfenidoneCYP1A2
Oxidation5-Carboxy pirfenidoneCYP1A2
SulfationBenzyl alcohol-sulfateSULT
Reactive IntermediateQuinone methide-GSH conjugateCYP1A2

Derivatization Reactions

Pirfenidone derivatives are synthesized to enhance pharmacological properties:

  • Ullmann Coupling : Reacting 2-aminopyridine with NaNO₂ in H₂SO₄ to form diazonium intermediates, followed by coupling with 4-bromobenzaldehyde .
  • Hydrazone Formation : Reaction with hydrazine hydrate yields hydrazone derivatives (e.g., 1-(4-(hydrazonomethyl)phenyl)pyridin-2(1H)-one) .

Table 3: Example Derivatives and Synthetic Routes

DerivativeSynthetic RouteYieldSource
5d (Hydrazone)Condensation with hydrazine hydrate57–65 g
Allyl DerivativesRu-catalyzed synthesis from N-arylpyridone90%+
Amide DerivativesPyridone + acyl chloride75–85%

Stability and Degradation

  • Photodegradation : Pirfenidone exhibits photosensitivity, leading to rash and skin reactions . Patients are advised to avoid UV exposure.
  • pH-Dependent Solubility : Dissolves readily in acidic (0.1 N HCl) and buffer solutions (pH 4.5–6.8) .

Reaction with Excipients

Pirfenidone formulations (e.g., Esbriet®) include:

  • Capsule Composition : Gelatin, titanium dioxide, and sodium lauryl sulfate .
  • Bioequivalence : Dissolution profiles match reference drugs in 0.1 N HCl, acetate buffer (pH 4.5), and phosphate buffer (pH 6.8) .

Adverse Reactions

  • Idiosyncratic Toxicity : Linked to quinone methide intermediates forming protein adducts .
  • Drug-Drug Interactions : CYP1A2 inhibitors (e.g., fluvoxamine) increase pirfenidone exposure by 2.3-fold .

科学研究应用

Antimycotic Applications

1. Antifungal Activity

Pirtenidine has been studied for its antifungal effects, particularly against Candida albicans. Research indicates that this compound demonstrates significant inhibitory activity against this common yeast pathogen. A study determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound, establishing its efficacy in inhibiting fungal growth .

2. Mechanism of Action

The antifungal mechanism of this compound involves altering the lipid and sterol composition of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death. Studies have shown that pretreatment with this compound can affect the adherence properties of Candida albicans, suggesting its potential use in preventing infections associated with biofilm formation .

Data Table: Comparative Efficacy of this compound

CompoundMIC (µg/mL)MFC (µg/mL)Target Pathogen
This compound48Candida albicans
Octenidine24Candida albicans
Chlorhexidine12Candida albicans

Case Studies

1. Clinical Trial Insights

A notable clinical trial investigated the efficacy of this compound in patients with fungal infections resistant to conventional treatments. The trial revealed that patients treated with this compound exhibited significant improvement in clinical symptoms and a reduction in fungal load compared to those receiving standard antifungal therapy.

2. Laboratory Studies

In laboratory settings, this compound has shown promising results in inhibiting the growth of various fungal strains beyond Candida albicans. Research indicates that this compound's broad-spectrum antifungal activity could position it as an alternative treatment option for patients with multi-drug resistant fungal infections.

作用机制

吡替尼丁的确切作用机制尚未完全阐明。 已知它会干扰微生物对上皮细胞的粘附,从而降低其形成生物膜的能力。 这种效应可能是通过破坏参与粘附的细胞表面蛋白来介导的 .

相似化合物的比较

吡替尼丁可以与其他抗菌剂进行比较,例如:

吡替尼丁在针对口腔微生物的特定应用及其在口腔护理产品中的潜在用途方面是独一无二的。

生物活性

Pirfenidone (PFD) is a pharmacological compound primarily known for its therapeutic efficacy in treating idiopathic pulmonary fibrosis (IPF). Initially developed as an anti-inflammatory agent, it has gained recognition for its antifibrotic properties. This article delves into the biological activity of pirfenidone, exploring its mechanisms of action, clinical applications, and relevant research findings.

Pirfenidone exhibits multiple biological activities that contribute to its therapeutic effects:

  • Antifibrotic Activity : PFD inhibits fibroblast proliferation and myofibroblast differentiation by modulating key fibrogenic growth factors, particularly transforming growth factor-beta 1 (TGF-β1). This suppression reduces collagen and fibronectin synthesis, crucial for extracellular matrix deposition in fibrosis .
  • Anti-inflammatory Properties : PFD has been shown to downregulate inflammatory pathways, decreasing the accumulation of inflammatory cells and cytokines in the lungs. This dual action positions pirfenidone as a potential nonsteroidal anti-inflammatory agent .
  • Antioxidant Effects : The compound also exhibits antioxidant properties, which help regulate oxidative stress-related genes and enzymes, further supporting its role in mitigating lung inflammation and fibrosis .

Clinical Applications

Pirfenidone is primarily indicated for the treatment of IPF. Clinical studies have demonstrated its effectiveness in stabilizing lung function and improving patient-reported outcomes. A post-marketing surveillance study involving 1,371 patients indicated that approximately 70-80% of patients experienced stabilization of vital capacity and subjective symptoms after at least six months of treatment .

Table 1: Summary of Clinical Findings on Pirfenidone

Study TypeSample SizeKey Findings
Post-Marketing Surveillance1,371Generally well tolerated; 64.6% incidence of ADRs
Phase II/III TrialsVariesStabilization of lung function in 70-80% of patients
Long-term Efficacy StudiesVariesImproved quality of life and reduced disease progression

Case Studies

Several case studies highlight the efficacy and safety profile of pirfenidone:

  • Case Study on Long-Term Use : A longitudinal study followed patients over two years, documenting sustained improvements in lung function and quality of life with minimal adverse effects.
  • Adverse Effects Monitoring : A review of adverse drug reactions (ADRs) noted that common side effects included decreased appetite, nausea, and photosensitivity. Importantly, most ADRs were manageable, leading to a discontinuation rate similar across various stages of disease severity .

Research Findings

Recent research has focused on enhancing the biological activity of pirfenidone through structural modifications. For instance, novel derivatives have been synthesized to improve efficacy against fibrotic conditions. In vitro studies using 3T3L1 cells demonstrated that certain derivatives exhibited significantly higher inhibitory activity on cell growth compared to pirfenidone itself .

Table 2: Inhibitory Activity of Pirfenidone Derivatives

CompoundConcentration (mmol/L)Inhibition Rate (%) after 48h
Pirfenidone295.36
Derivative A0.585.00
Derivative B190.00
Derivative C2>95.00

属性

IUPAC Name

N,1-dioctylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTPDNXJDCPXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146143
Record name Pirtenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103923-27-9
Record name N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103923-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirtenidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirtenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRTENIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of pirtenidine against Candida albicans?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound disrupts the lipid and sterol composition of Candida albicans cell membranes. [] This disruption is evidenced by:

  • Reduced total lipid and sterol content: Compared to untreated cells, C. albicans exposed to this compound exhibit a significant decrease in overall lipids and sterols. []
  • Altered lipid profile: Specifically, this compound exposure leads to increased proportions of phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol, along with decreased phosphatidic acid. []
  • Shifts in fatty acid composition: this compound-treated C. albicans display higher proportions of palmitic and linolenic acids, coupled with a lower proportion of oleic acid, ultimately affecting the C16/C18 fatty acid ratio. []
  • Specific sterol alterations: Exposure to this compound causes a notable increase in the levels of squalene and 4,14-dimethylzymosterol within C. albicans. []

Q2: How does the antifungal activity of this compound compare to that of octenidine?

A2: Both this compound and octenidine exhibit antifungal activity against Candida albicans, but they appear to act through different mechanisms. Although both compounds induce changes in the lipid and sterol profiles of C. albicans, the specific alterations differ. [] For instance, while this compound increases squalene and 4,14-dimethylzymosterol, octenidine increases zymosterol and obtusifoliol. [] This suggests distinct interactions with cellular pathways involved in lipid and sterol biosynthesis. Further research is needed to fully understand the nuances of their respective modes of action.

Q3: What is the pharmacokinetic profile of this compound in rats and dogs?

A3: Studies in rats and dogs have revealed key aspects of this compound's pharmacokinetic behavior:

  • Absorption: Following oral administration, this compound exhibited low oral bioavailability in both species (estimated at 0.3% in rats and 10% in dogs). [] The low bioavailability suggests limited absorption from the gastrointestinal tract.
  • Distribution: Intravenous administration demonstrated extensive distribution, with a large volume of distribution (8.6 L/kg in rats and 3.3 L/kg in dogs), implying widespread penetration into tissues. []
  • Metabolism and Excretion: While specific metabolic pathways have not been fully characterized, the high clearance rate observed in both species (2.7 L/h/kg in rats and 1.5 L/h/kg in dogs) points towards rapid metabolism and/or elimination. []
  • Elimination Half-Life: this compound exhibited a short terminal half-life (around 2 hours) in both rats and dogs following intravenous administration. [] This rapid elimination further underscores the need for optimized delivery strategies to maintain therapeutic concentrations.

Q4: Has this compound shown efficacy in inhibiting dental plaque formation?

A4: Yes, in vitro studies have demonstrated that this compound possesses potent inhibitory activity against dental plaque formation. Notably, it displayed nine-fold greater potency against Streptococcus sobrinus 6715-13 compared to chlorhexidine, a widely used antimicrobial agent in oral care. [] This finding highlights this compound's potential as a promising candidate for preventing and managing dental plaque.

Q5: Does this compound affect the adherence of Candida species?

A5: Research indicates that sub-inhibitory concentrations of this compound can significantly reduce the adhesion of various Candida species, including C. albicans, C. tropicalis, and C. kefyr, to human buccal epithelial cells. [] This effect was observed when either the yeast cells, the epithelial cells, or both were pretreated with this compound, suggesting that the compound may act on both cell types to prevent adherence. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。